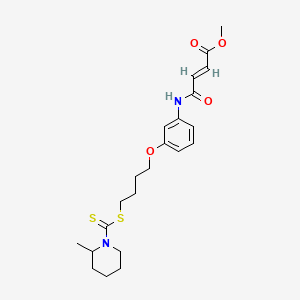
AChE-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-24 is a potent inhibitor of acetylcholinesterase that can cross the blood-brain barrier. It has shown significant inhibitory activity against human acetylcholinesterase with an IC50 value of 0.053 μM. This compound is primarily used in research related to Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-24 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing acetylcholinesterase inhibitors often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards. This includes the use of industrial reactors, purification systems, and quality control measures to produce the compound in bulk while maintaining its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
AChE-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.
Biology: Employed in research on neurotransmission and the role of acetylcholinesterase in the nervous system.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting acetylcholinesterase .
Mechanism of Action
AChE-IN-24 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets and pathways involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
Comparison with Similar Compounds
AChE-IN-24 is compared with other acetylcholinesterase inhibitors such as:
Donepezil: A widely used acetylcholinesterase inhibitor for treating Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of dementia.
Galantamine: An alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy .
Uniqueness
This compound is unique due to its high potency and ability to cross the blood-brain barrier, making it particularly effective for research related to central nervous system disorders. Its strong inhibitory activity against human acetylcholinesterase sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H30N2O4S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
methyl (E)-4-[3-[4-(2-methylpiperidine-1-carbothioyl)sulfanylbutoxy]anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C22H30N2O4S2/c1-17-8-3-4-13-24(17)22(29)30-15-6-5-14-28-19-10-7-9-18(16-19)23-20(25)11-12-21(26)27-2/h7,9-12,16-17H,3-6,8,13-15H2,1-2H3,(H,23,25)/b12-11+ |
InChI Key |
NUNYQVNSVRDGSF-VAWYXSNFSA-N |
Isomeric SMILES |
CC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)/C=C/C(=O)OC |
Canonical SMILES |
CC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


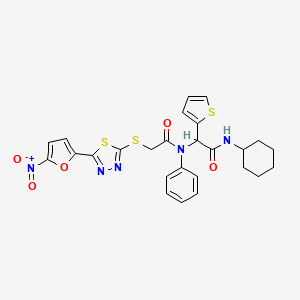
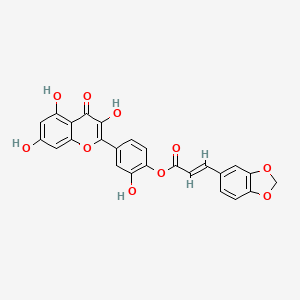
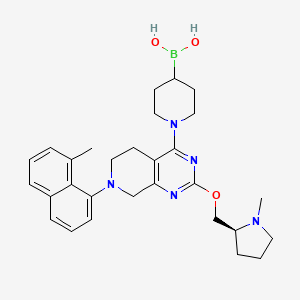
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
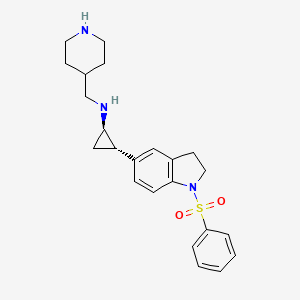
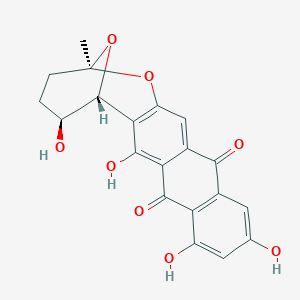

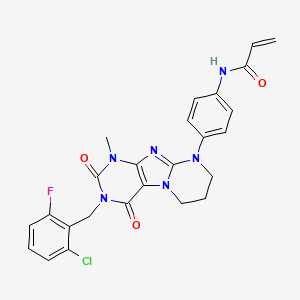
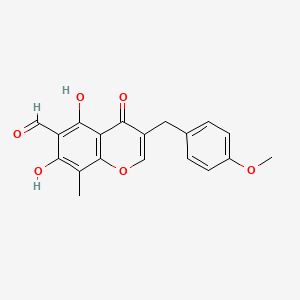

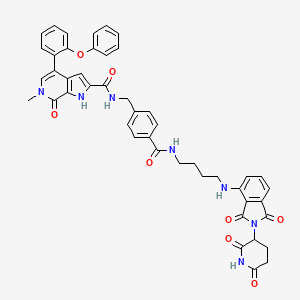
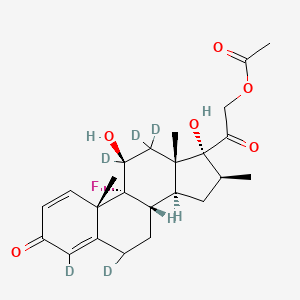
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
